

# Spectroscopic Characterization of (3-Amino-4-chlorophenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (3-Amino-4-chlorophenyl)methanol

CAS No.: 104317-94-4

Cat. No.: B1282501

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## Introduction

**(3-Amino-4-chlorophenyl)methanol** is a substituted aromatic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active molecules. Accurate and comprehensive characterization of this compound is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic properties of **(3-Amino-4-chlorophenyl)methanol**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide details not only the expected spectral data but also the underlying principles and experimental workflows, offering a holistic understanding for researchers, scientists, and drug development professionals.

## Molecular Structure and Functional Groups

**(3-Amino-4-chlorophenyl)methanol** possesses a multifaceted structure, incorporating a substituted benzene ring with three distinct functional groups: a primary aromatic amine (-NH<sub>2</sub>), a chloro group (-Cl), and a hydroxymethyl group (-CH<sub>2</sub>OH). The interplay of these groups

dictates the molecule's chemical reactivity and is clearly reflected in its spectroscopic signatures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **(3-Amino-4-chlorophenyl)methanol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for structural elucidation.

### Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality, reproducible NMR spectra.

#### Sample Preparation:

- Weighing: Accurately weigh 5-10 mg of **(3-Amino-4-chlorophenyl)methanol**.
- Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) is a common choice for its ability to dissolve a wide range of organic molecules and to slow the exchange of labile protons (e.g., -OH and -NH<sub>2</sub>), allowing for their observation in the  $^1\text{H}$  NMR spectrum.[1]
- Dissolution: Vortex the sample at room temperature until the solid is completely dissolved. Gentle heating may be applied if necessary, but caution should be exercised to prevent sample degradation.

#### Data Acquisition:

- $^1\text{H}$  NMR:
  - Pulse Program: A standard single-pulse experiment is typically sufficient.
  - Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.
  - Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
- $^{13}\text{C}$  NMR:

- Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.[1]

*Figure 1: Experimental workflow for NMR spectroscopy.*

## Predicted $^1\text{H}$ NMR Spectral Data

The predicted  $^1\text{H}$  NMR spectrum of **(3-Amino-4-chlorophenyl)methanol** in DMSO- $d_6$  is summarized below. Chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Rationale
H-2	~7.2	d	1H	Ortho to -CH <sub>2</sub> OH and meta to -NH <sub>2</sub> .
H-5	~7.1	d	1H	Ortho to -Cl.
H-6	~6.9	dd	1H	Ortho to -NH <sub>2</sub> and meta to -CH <sub>2</sub> OH.
-CH <sub>2</sub> OH	~4.5	s	2H	Benzylic protons adjacent to an electron-withdrawing hydroxyl group.
-NH <sub>2</sub>	~5.0	s (broad)	2H	Labile protons of the primary amine.
-OH	~5.3	s (broad)	1H	Labile proton of the hydroxyl group.

## Predicted <sup>13</sup>C NMR Spectral Data

The predicted <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[2]

Carbon Assignment	Predicted Chemical Shift (ppm)	Rationale
C-1 (-CH <sub>2</sub> OH)	~140	Aromatic carbon attached to the hydroxymethyl group.
C-2	~128	Aromatic CH.
C-3 (-NH <sub>2</sub> )	~145	Aromatic carbon attached to the electron-donating amino group.
C-4 (-Cl)	~120	Aromatic carbon attached to the electronegative chlorine atom.
C-5	~129	Aromatic CH.
C-6	~115	Aromatic CH, shielded by the ortho-amino group.
-CH <sub>2</sub> OH	~63	Carbon of the hydroxymethyl group.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Experimental Protocol: FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for obtaining an infrared spectrum.

- **Sample Preparation:** A small amount of the solid **(3-Amino-4-chlorophenyl)methanol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

- Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Figure 2: Experimental workflow for FTIR spectroscopy.

## Predicted IR Spectral Data

The IR spectrum of **(3-Amino-4-chlorophenyl)methanol** will exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
O-H stretch	3400-3200	Strong, Broad	Alcohol (-OH)
N-H stretch	3500-3300	Medium (two bands)	Primary Amine (-NH <sub>2</sub> )
Aromatic C-H stretch	3100-3000	Medium	Aromatic Ring
Aliphatic C-H stretch	2950-2850	Medium	Methylene (-CH <sub>2</sub> -)
N-H bend	1650-1580	Medium	Primary Amine (-NH <sub>2</sub> )
Aromatic C=C stretch	1600-1450	Medium (multiple bands)	Aromatic Ring
C-O stretch	1260-1000	Strong	Primary Alcohol (-CH <sub>2</sub> OH)
C-N stretch	1335-1250	Strong	Aromatic Amine
C-Cl stretch	800-600	Strong	Chloroalkane

The broadness of the O-H stretch is due to hydrogen bonding. Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[3]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.

## Experimental Protocol: Mass Spectrometry

Several ionization techniques can be employed for the analysis of **(3-Amino-4-chlorophenyl)methanol**.

- **Sample Introduction:** The sample can be introduced via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule  $[M+H]^+$ .
- **Mass Analysis:** The ions are separated based on their  $m/z$  ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of ions at each  $m/z$  value is recorded to generate the mass spectrum.

*Figure 3: Experimental workflow for Mass Spectrometry.*

## Predicted Mass Spectral Data

The predicted mass spectrum of **(3-Amino-4-chlorophenyl)methanol** will show the molecular ion and characteristic fragment ions.

Molecular Ion:

- $[M]^+$ : The molecular ion peak would be observed at  $m/z$  157 for the  $^{35}\text{Cl}$  isotope and  $m/z$  159 for the  $^{37}\text{Cl}$  isotope, with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.
- $[M+H]^+$  (in ESI): A prominent peak at  $m/z$  158 (for  $^{35}\text{Cl}$ ) would be expected.

Key Fragmentation Pathways:

- **Loss of -OH:** Fragmentation of the molecular ion by loss of a hydroxyl radical would result in a fragment at  $m/z$  140.
- **Loss of -CH<sub>2</sub>OH:** Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group would lead to a fragment at  $m/z$  126.

- Benzylic Cleavage: The fragmentation of benzyl alcohols often produces a prominent peak at  $m/z$  79.[4] Alcohols can also undergo  $\alpha$ -cleavage and dehydration (loss of water).[5]

## Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **(3-Amino-4-chlorophenyl)methanol**. While experimental data is not readily available in public databases, the predictions outlined in this document, based on established spectroscopic principles, offer a robust framework for the identification and characterization of this molecule. The detailed experimental protocols and workflows serve as a practical guide for researchers in acquiring high-quality data. The synergistic use of NMR, IR, and MS will enable unambiguous structural confirmation and purity assessment, which are critical for advancing research and development in the pharmaceutical and chemical industries.

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